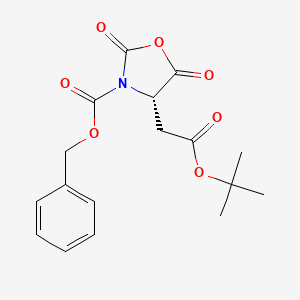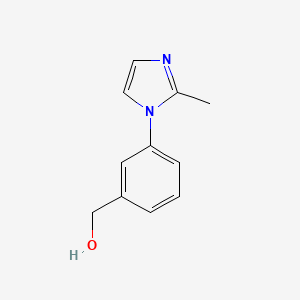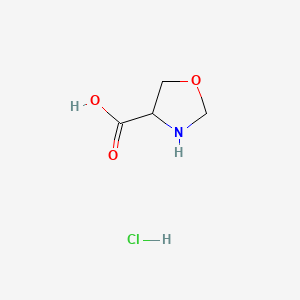
2-(4-Nitrophenyl)-4(1H)-pteridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrophenyl)-4(1H)-pteridinone, also known as NPD, is a chemical compound that has been widely used in scientific research for its unique properties. It is a yellow powder that is soluble in organic solvents and has a molecular weight of 281.23 g/mol. The compound has been studied for its potential applications in various fields, including biochemistry, pharmacology, and biotechnology.
Wirkmechanismus
The mechanism of action of 2-(4-Nitrophenyl)-4(1H)-pteridinone involves its ability to bind to biological molecules and emit fluorescence upon excitation. The compound has a high affinity for certain biological molecules, which allows it to act as a sensitive probe for their detection and quantification. The fluorescence emitted by 2-(4-Nitrophenyl)-4(1H)-pteridinone can be used to monitor changes in the structure and function of biological molecules in real-time.
Biochemical and Physiological Effects:
2-(4-Nitrophenyl)-4(1H)-pteridinone has been shown to have a range of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and modulate the expression of certain genes. The compound has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-Nitrophenyl)-4(1H)-pteridinone in lab experiments is its high sensitivity and specificity for certain biological molecules. The compound can be used to detect and quantify these molecules in real-time, which allows for more accurate and precise measurements. However, one limitation of using 2-(4-Nitrophenyl)-4(1H)-pteridinone is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-(4-Nitrophenyl)-4(1H)-pteridinone in scientific research. One potential application is in the development of new diagnostic tools for the detection of various diseases. The compound may also have potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases. Additionally, further research is needed to explore the potential toxicity of 2-(4-Nitrophenyl)-4(1H)-pteridinone and its long-term effects on biological systems.
Synthesemethoden
The synthesis of 2-(4-Nitrophenyl)-4(1H)-pteridinone involves the reaction of 4-nitroaniline and 2,4-diaminopteridine in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The yield of the synthesis process is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
2-(4-Nitrophenyl)-4(1H)-pteridinone has been extensively used in scientific research for its ability to act as a fluorescent probe for various biological molecules. It has been used to study the binding of proteins, nucleic acids, and enzymes. The compound has also been used to investigate the structure and function of various biological systems, including DNA, RNA, and mitochondria.
Eigenschaften
IUPAC Name |
2-(4-nitrophenyl)-3H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N5O3/c18-12-9-11(14-6-5-13-9)15-10(16-12)7-1-3-8(4-2-7)17(19)20/h1-6H,(H,14,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPZFMRBADUCGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NC=CN=C3C(=O)N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704574 |
Source


|
| Record name | 2-(4-Nitrophenyl)pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-4(1H)-pteridinone | |
CAS RN |
155513-90-9 |
Source


|
| Record name | 2-(4-Nitrophenyl)pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azabicyclo[2.2.1]heptane-3-carboxaldehyde,oxime,exo-(9CI)](/img/no-structure.png)










![7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B596828.png)
